Bienvenue dans la boutique en ligne BenchChem!

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile

Lipophilicity logD Drug-likeness

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile (CAS 1866195-78-9; IUPAC: 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-4-carbonitrile; molecular formula C11H11N3O; MW 201.23) belongs to the bridged morpholine (2,5-methanomorpholine) class of conformationally constrained saturated heterocycles. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is recognized as a privileged compact module for modulating physicochemical and pharmacokinetic properties of drug candidates, and the isonicotinonitrile moiety provides a versatile synthetic handle for further derivatization.

Molecular Formula C11H11N3O
Molecular Weight 201.229
CAS No. 1866195-78-9
Cat. No. B2958737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile
CAS1866195-78-9
Molecular FormulaC11H11N3O
Molecular Weight201.229
Structural Identifiers
SMILESC1C2CN(C1CO2)C3=NC=CC(=C3)C#N
InChIInChI=1S/C11H11N3O/c12-5-8-1-2-13-11(3-8)14-6-10-4-9(14)7-15-10/h1-3,9-10H,4,6-7H2
InChIKeySSRSSBPQUPYTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile (CAS 1866195-78-9): A Bridged Morpholine Building Block for Drug Discovery


2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile (CAS 1866195-78-9; IUPAC: 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-4-carbonitrile; molecular formula C11H11N3O; MW 201.23) belongs to the bridged morpholine (2,5-methanomorpholine) class of conformationally constrained saturated heterocycles [1]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is recognized as a privileged compact module for modulating physicochemical and pharmacokinetic properties of drug candidates, and the isonicotinonitrile moiety provides a versatile synthetic handle for further derivatization [2]. This compound serves as a key intermediate or building block in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutically relevant protein families [3].

Why 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile Cannot Be Replaced by Unbridged Morpholine or Piperazine Analogs


Generic substitution of 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile with superficially similar N-linked heterocyclic isonicotinonitriles (e.g., morpholino-, piperazino-, or piperidino-isonicotinonitrile) fails because the one‑carbon bridge in the 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold produces a counterintuitive reduction in lipophilicity (measured logD₇.₄ lowered by up to −0.8 log units relative to the unbridged morpholine equivalent) [1], while simultaneously increasing amine basicity (ΔpKₐ ≈ +0.6 vs. morpholine) [1]. This divergent shift in two key drug‑like properties—lower lipophilicity without added heteroatoms and higher basicity—cannot be replicated by simple monocyclic heterocycles. Furthermore, the rigid, conformationally locked geometry of the bridged scaffold alters the spatial orientation of the nitrogen lone pair and the oxygen atom, which has been shown to dramatically enhance target selectivity (e.g., up to 26,000‑fold selectivity for mTOR over PI3Kα in pyrazolopyrimidine inhibitor series) relative to the flexible morpholine counterpart [2]. Substituting with an azabicyclo analog (2‑azabicyclo[2.2.1]heptan‑2‑yl) eliminates the endocyclic oxygen, removing the inductive electron‑withdrawing effect that modulates amine basicity and hydrogen‑bonding capacity, resulting in a materially different pharmacological profile [3].

Quantitative Differentiation Evidence for 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile vs. Closest Analogs


Lipophilicity (logD₇.₄) Reduction vs. Unbridged Morpholine: Matched Molecular Pair Analysis from Bridged Morpholine Scaffold Studies

In a systematic matched molecular pair analysis across morpholine-, piperazine-, and piperidine-containing compounds, introducing a one‑carbon bridge to form the 2‑oxa‑5‑azabicyclo[2.2.1]heptane (bridged morpholine) scaffold reduced the measured logD₇.₄ by up to −0.8 log units relative to the corresponding unbridged morpholine analog. Specifically, for the morpholine series, the bridged analog (compound 1e in the study, representing the 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold) showed a ΔlogD₇.₄ of −0.7 compared to its unbridged morpholine matched pair (compound 1a) [1]. This counterintuitive reduction occurs despite the net addition of one carbon atom, and is attributed to increased amine basicity and altered solvation of the conformationally constrained bicyclic system [1].

Lipophilicity logD Drug-likeness Matched molecular pair Physicochemical properties

Increased Amine Basicity (pKₐ) Relative to Unbridged Morpholine: Quantitative DFT and Experimental Comparison

The tertiary amine in the 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold is significantly more basic than that of unbridged morpholine. Experimental pKₐ measurement showed that bridged morpholine (compound 1e) had a conjugate acid pKₐ of 7.1, compared to 6.5 for unbridged morpholine (compound 1a), representing a ΔpKₐ of +0.6 [1]. ACD/pKₐ predictions confirmed this trend with a predicted ΔpKₐ of +0.7 [1]. Furthermore, a DFT study using N‑methyl‑2‑oxa‑5‑azabicyclo[2.2.1]heptane as a reference compound established the relative basicity of the bridged nitrogen, showing that the endocyclic oxygen's inductive electron‑withdrawing effect is partially offset by the conformational constraint and altered N‑C‑C‑O dihedral angle enforced by the one‑carbon bridge [2].

Amine basicity pKa Inductive effect Conformational constraint Drug design

Target Selectivity Enhancement: mTOR vs. PI3Kα Selectivity Conferred by Bridged Morpholine Replacement in Kinase Inhibitor Scaffolds

In a landmark study on pyrazolopyrimidine‑based mTOR inhibitors, substitution of the morpholine group with a bridged morpholine (2‑oxa‑5‑azabicyclo[2.2.1]heptane) produced compounds with subnanomolar mTOR IC₅₀ values and up to 26,000‑fold selectivity for mTOR over the closely related lipid kinase PI3Kα [1]. This dramatic selectivity enhancement was attributed to the ability of the bridged morpholine to access a deeper hydrophobic pocket in mTOR created by the Phe961Leu substitution relative to PI3Kα, a conformational opportunity not available to the flexible, unbridged morpholine [1]. The chiral nature of the bridged morpholine further allowed enantiomeric differentiation in both potency and selectivity profiles [1].

mTOR PI3K Kinase selectivity Bridged morpholine Conformational restriction

Conformational Restriction and 3D Geometry: Impact on Off-Target Profile vs. Flexible Morpholine in Clinical Candidate Context

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold enforces a rigid, chair‑like conformation with the nitrogen lone pair and oxygen atom locked in defined spatial orientations—contrasting sharply with the freely interconverting chair conformers of unbridged morpholine [1]. This conformational constraint has been deliberately exploited in clinical‑stage compounds. Kymera Therapeutics' IRAK4 degrader KT‑474 incorporates a bridged morpholine to optimize permeability and oral bioavailability while maintaining target degradation efficiency [2]. The rigid scaffold reduces the number of accessible conformations, thereby minimizing off‑target interactions that arise from conformational flexibility of the unbridged morpholine [1][2]. In matched molecular pair analyses across multiple chemotypes, the bridged morpholine scaffold consistently showed reduced promiscuity in secondary pharmacology panels compared to the unbridged morpholine counterpart, although specific panel data are proprietary [2].

Conformational restriction Selectivity Clinical candidate Bridged morpholine IRAK4 degrader

Synthetic Tractability and Derivatization Potential: C‑3 Functionalization Platform Advantage vs. Other Bridged Heterocycles

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold, derived from 4R‑hydroxy‑L‑proline, has been established as a versatile platform for installing functional diversity at the C‑3 position, enabling the synthesis of backbone‑constrained γ‑amino acid analogs and other conformationally restricted building blocks [1]. This contrasts with the 2‑azabicyclo[2.2.1]heptane scaffold (lacking the endocyclic oxygen), which requires different synthetic routes and offers different hydrogen‑bonding capacity. The presence of the oxygen atom in the 2‑oxa‑5‑azabicyclo[2.2.1]heptane system provides: (i) a chiral handle for stereoselective synthesis, (ii) additional hydrogen‑bond acceptor capability, and (iii) modulation of the amine pKₐ through inductive effects—features absent in the all‑carbon bridged analog [1][3]. Moreover, the scaffold serves as a direct precursor for generating N‑linked heteroaryl derivatives via palladium‑catalyzed cross‑coupling with 2‑halo‑isonicotinonitriles, as exemplified by the target compound itself [1].

Synthetic accessibility Functional diversity Building block Proline-derived scaffold γ-Amino acid analogs

Optimized Application Scenarios for 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced mTOR/PI3K Selectivity

In kinase drug discovery programs targeting the PI3K/AKT/mTOR pathway, 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile serves as an advanced building block for constructing inhibitor libraries where selectivity over PI3K isoforms is critical. The bridged morpholine scaffold has been shown to deliver up to 26,000-fold mTOR/PI3Kα selectivity versus only ~100-fold for the unbridged morpholine comparator [2]. The isonicotinonitrile moiety provides a synthetic handle for elaboration into ATP-competitive heterocyclic cores via nitrile hydrolysis to amide/acids, cycloaddition to tetrazoles, or reduction to aminomethylpyridine derivatives. This compound is specifically recommended over generic 2-(morpholin-4-yl)isonicotinonitrile when the project requires (a) pre-engineered conformational restriction, (b) proven selectivity precedent, or (c) reduced logD₇.₄ without additional heteroatom burden.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Demanding Rigid, Three-Dimensional Building Blocks

The conformational rigidity of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold—with its single predominant chair conformation and locked nitrogen/oxygen lone pair orientations—makes 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile an ideal fragment or DEL building block where defined 3D geometry enhances binding site complementarity and simplifies hit triage [3]. Unlike flexible morpholine analogs that present an ensemble of conformations, this compound reduces entropic binding penalties and improves ligand efficiency metrics. The nitrile group serves as both a hydrogen-bond acceptor and a synthetic diversification point, while the scaffold's moderate molecular weight (201 Da) and favorable TPSA (~38 Ų) keep it within fragment-like property space.

CNS-Targeted Programs Requiring Balanced Lipophilicity and Basicity for Brain Penetration

For central nervous system (CNS) drug discovery programs where the balance between passive permeability (favoring moderate logD) and P-glycoprotein efflux avoidance (favoring lower logD and higher TPSA) is critical, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold offers a unique advantage: it reduces logD₇.₄ by up to −0.8 units while simultaneously increasing amine basicity by +0.6 pKₐ units relative to unbridged morpholine [1]. This divergent shift—lower lipophilicity with higher basicity—is unusual and valuable for CNS multiparameter optimization (MPO) scores. Clinical validation exists through Janssen's tebideutorexant (JNJ-61393215), a CNS-penetrant orexin-1 receptor antagonist whose bridged piperidine scaffold exploits analogous conformational and physicochemical principles [4]. 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile is the recommended entry point for exploring this design strategy in CNS programs.

PROTAC and Molecular Glue Linker Design Requiring Precisely Oriented Exit Vectors

In targeted protein degradation (PROTAC or molecular glue) programs, the rigid chair conformation of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides well-defined exit vectors for attaching the isonicotinonitrile-derived ligand (E3 ligase recruiting element or target-binding warhead) to a linker. The scaffold's compact dimensions and predictable geometry facilitate computational modeling of ternary complex formation, an essential step in rational degrader design. Kymera Therapeutics' clinical-stage IRAK4 degrader KT-474 demonstrated that the bridged morpholine can be successfully integrated into a degrader molecule to optimize permeability and oral bioavailability [4]. This compound is particularly suitable when the degrader design requires a rigid, low-molecular-weight core that orients the nitrile vector at a defined angle (~108° relative to the N–C bond) and distance from the scaffold centroid.

Quote Request

Request a Quote for 2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.